molecular formula C16H20N2O2S B7480843 N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide

Cat. No. B7480843
M. Wt: 304.4 g/mol
InChI Key: JRDIVUCQNOIWEW-UHFFFAOYSA-N
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Description

N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide, also known as PNU-282987, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective nicotinic acetylcholine receptor agonists, and its mechanism of action involves activating specific subtypes of nicotinic receptors.

Scientific Research Applications

N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and can alleviate symptoms of schizophrenia in animal models. Additionally, N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has shown potential as a treatment for nicotine addiction, as it can activate the same receptors that nicotine binds to.

Mechanism of Action

N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide acts as a selective agonist of α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system. Activation of these receptors can lead to increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and can alleviate symptoms of schizophrenia in animal models. Additionally, N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has shown potential as a treatment for nicotine addiction, as it can activate the same receptors that nicotine binds to. N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors, which allows for more specific targeting of these receptors compared to other compounds that may bind to multiple receptor subtypes. However, one limitation of using N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is its relatively low potency, which may require higher doses or longer treatment durations to achieve therapeutic effects.

Future Directions

Future research on N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide could focus on further elucidating its mechanism of action and identifying potential therapeutic applications in other neurological disorders. Additionally, studies could investigate the potential for N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide to be used in combination with other compounds to enhance its therapeutic effects. Further research could also investigate the potential for N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide to be used in clinical trials for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

Synthesis Methods

The synthesis of N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 4-methylphenol with 2-bromoacetophenone to obtain 2-(4-methylphenoxy)acetophenone. This intermediate is then reacted with thiosemicarbazide to give the desired thiazole ring. The final step involves the reaction of the thiazole intermediate with isopropylamine and methyl chloroformate to obtain the target compound, N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide.

properties

IUPAC Name

4-methyl-2-[(4-methylphenoxy)methyl]-N-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-10(2)17-16(19)15-12(4)18-14(21-15)9-20-13-7-5-11(3)6-8-13/h5-8,10H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDIVUCQNOIWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[(4-methylphenoxy)methyl]-N-(propan-2-YL)-1,3-thiazole-5-carboxamide

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